N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) is a complex organic compound characterized by the presence of sulfonyl and nitroso functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) typically involves the reaction of sulfonyldi(4,1-phenylene) with nitrosoacetamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitroso groups to amine groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted phenylene compounds. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) involves its interaction with specific molecular targets and pathways. The nitroso groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The sulfonyl groups can enhance the compound’s stability and facilitate its binding to target proteins or enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) include:
- N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoformamide)
- N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosourea)
- N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoaniline)
Uniqueness
N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) is unique due to its specific combination of sulfonyl and nitroso functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63317-81-7 |
---|---|
Molekularformel |
C16H14N4O6S |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
N-[4-[4-[acetyl(nitroso)amino]phenyl]sulfonylphenyl]-N-nitrosoacetamide |
InChI |
InChI=1S/C16H14N4O6S/c1-11(21)19(17-23)13-3-7-15(8-4-13)27(25,26)16-9-5-14(6-10-16)20(18-24)12(2)22/h3-10H,1-2H3 |
InChI-Schlüssel |
PSBKSJUPEIATPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N(C(=O)C)N=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.